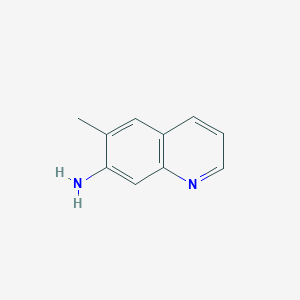
6-Methylquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-Methylquinolin-7-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The synthesis of quinoline and its analogues has been reported in the literature . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
This compound has a molecular formula of C10H10N2. It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry.Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, can undergo various transformations. For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.2 g/mol. The physical form and other properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Synthetic Chemistry Applications
A study by Choi and Chi (2004) detailed the simple preparation of 7-alkylamino-2-methylquinoline-5,8-diones, highlighting the regiochemistry in nucleophilic substitution reactions. This research provides insights into the efficient and simple synthetic routes for key intermediates, essential for further chemical transformations and applications in medicinal chemistry and material science Choi & Chi, 2004.
Anticancer Activity
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine by Sirisoma et al. (2009) as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration emphasizes the potential of quinoline derivatives in cancer therapy. This compound demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models Sirisoma et al., 2009.
Antimicrobial Activity
Kumar et al. (2011) synthesized secondary and tertiary amines bearing 2-chloro-6-methylquinoline, demonstrating promising antifungal and antibacterial activities against various strains, including Aspergillus niger, Staphylococcus aureus, and Escherichia coli. This study underscores the potential of quinoline derivatives as antimicrobial agents Kumar et al., 2011.
Analytical Chemistry Applications
Research by Boughton et al. (2011) on the comprehensive profiling and quantitation of amine group-containing metabolites demonstrates the utility of quinoline derivatives in analytical chemistry, particularly in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) for identifying and quantifying amine compounds Boughton et al., 2011.
Material Science
Hazra et al. (2018) investigated the fluorescence sensing properties of quinoline-based isomers for Al3+ and Zn2+, highlighting the potential of these compounds in the development of new materials for sensing applications. The study elucidates how structural variations in quinoline derivatives can lead to significant differences in sensing capabilities Hazra et al., 2018.
Safety and Hazards
Properties
IUPAC Name |
6-methylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUGIWAYGTPCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
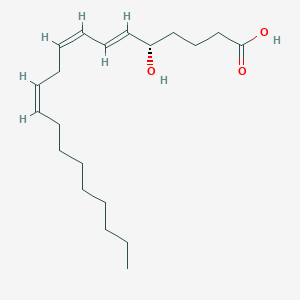

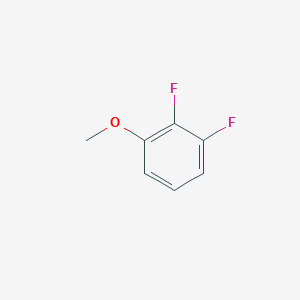


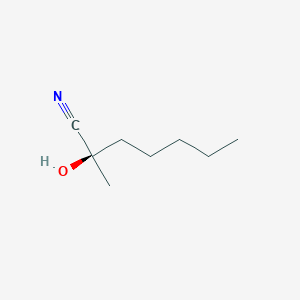

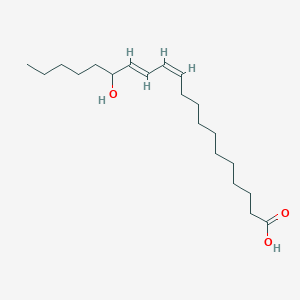
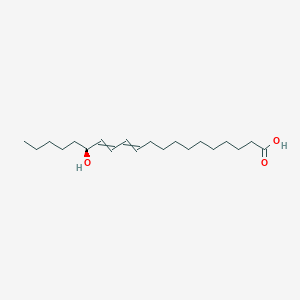
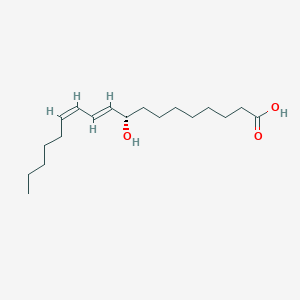
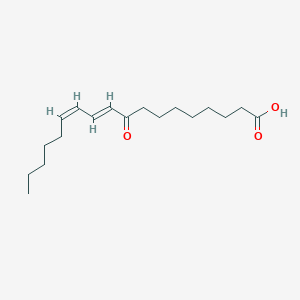

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)

